Anthranilic acid dihydrochloride

Description

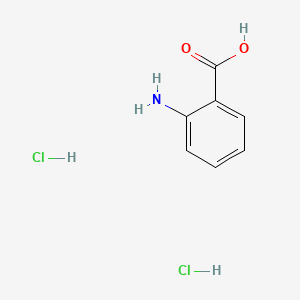

Structure

3D Structure of Parent

Properties

CAS No. |

7459-95-2 |

|---|---|

Molecular Formula |

C7H9Cl2NO2 |

Molecular Weight |

210.05 g/mol |

IUPAC Name |

2-aminobenzoic acid;dihydrochloride |

InChI |

InChI=1S/C7H7NO2.2ClH/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4H,8H2,(H,9,10);2*1H |

InChI Key |

SHYNHMQFJMXLCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N.Cl.Cl |

Related CAS |

118-92-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation

Direct Protonation and Salt Formation Techniques

The formation of anthranilic acid dihydrochloride (B599025) involves the direct reaction of anthranilic acid with a strong acid, typically hydrochloric acid (HCl). This process leverages the basicity of the amino group and the ability of the carboxylic acid group to be protonated in a sufficiently acidic environment.

The salt of anthranilic acid, known as 2-carboxyanilinium chloride, can be synthesized through the reaction of 2-aminobenzoic acid with hydrochloric acid. In one method, 2-aminobenzoic acid is treated with trichloroacetic acid and neutralized with sodium carbonate. Subsequent addition of concentrated HCl to a pH of 1 leads to the formation of 2-carboxyanilinium chloride monohydrate crystals upon standing. nih.gov The resulting salt features a protonated amino group. In the solid state, the structure is stabilized by intramolecular hydrogen bonding between the ammonium (B1175870) group and the carboxylic acid, as well as intermolecular hydrogen bonds involving the chloride ion and water molecule. nih.gov

Anthranilic acid possesses two sites that can be protonated: the amino group and the carbonyl oxygen of the carboxylic acid. The formation of a dihydrochloride salt implies that two equivalents of hydrochloric acid react with one equivalent of anthranilic acid. The first protonation readily occurs at the more basic amino group to form the anilinium ion. The second protonation requires a much stronger acidic environment and targets the carboxylic acid group.

In practice, an excess of hydrochloric acid is typically used to ensure the complete formation of the dihydrochloride salt. For related processes, such as the chlorination of anthranilic acid, a stoichiometric excess of 2 to 7 moles of HCl per mole of anthranilic acid is employed. google.com This significant excess of strong acid ensures that the equilibrium is shifted towards the fully protonated species.

The isolation of anthranilic acid dihydrochloride as a crystalline solid depends on carefully controlled parameters. Key factors include solvent choice, temperature, and concentration. The solubility of the salt is a critical consideration; it is generally more soluble in water and polar organic solvents.

Crystallization is often induced by cooling a saturated solution or by the slow evaporation of the solvent. For instance, in the preparation of related hydrochloride salt co-crystals, slow evaporation from various solvents is a common technique. researchgate.net The choice of solvent can influence crystal habit and purity. Recrystallization from a suitable solvent system, potentially a mixture of a good solvent and a poor solvent (an anti-solvent), can be employed to purify the crude product. The final product is typically isolated by filtration, washed with a cold, non-polar solvent to remove residual acid and other impurities, and then dried.

Synthesis of Anthranilic Acid as a Precursor to Dihydrochloride Formation

The availability of high-purity anthranilic acid is a prerequisite for the synthesis of its dihydrochloride salt. Various synthetic routes to anthranilic acid have been developed, ranging from classical industrial methods to more modern, environmentally conscious approaches.

A notable environmentally friendly method for producing anthranilic acid and its derivatives involves the oxidation of isatins. scielo.brresearchgate.netnih.govscielo.br This approach is advantageous as it often proceeds in aqueous solutions, at room temperature, and without the need for heavy metal catalysts. scielo.br

The reaction typically involves treating a substituted or unsubstituted isatin (B1672199) with a solution of sodium hydroxide (B78521) and hydrogen peroxide. scielo.brresearchgate.netnih.govscielo.br The reaction times are generally short, often around 15 minutes for isatins with substituents on the aromatic ring, and slightly longer (around 45 minutes) for N-substituted isatins. scielo.brresearchgate.net The anthranilic acid product is then precipitated by adjusting the pH of the solution to between 1 and 3 and can be isolated by filtration. scielo.br This method has been shown to be versatile, accommodating a range of substituents on the isatin starting material and providing good to excellent yields. scielo.brresearchgate.net

Table 1: Synthesis of Various Anthranilic Acids from Isatin Derivatives This table is interactive. You can sort and filter the data.

| Entry | Isatin Derivative | Reaction Time (min) | pH for Precipitation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Isatin | 15 | 2 | 75 | scielo.br |

| 2 | 5-Chloroisatin | 15 | 2 | 97 | scielo.br |

| 3 | 5-Bromoisatin | 15 | 2 | 95 | scielo.br |

| 4 | 5-Iodoisatin | 15 | 2 | 87 | scielo.br |

| 5 | 5-Fluoroisatin | 15 | 2 | 81 | scielo.br |

| 6 | 5-Nitroisatin | 15 | 1 | 96 | scielo.br |

| 7 | 4-Chloroisatin | 15 | 2 | 70 | scielo.br |

| 8 | 7-Chloroisatin | 15 | 2 | 51 | scielo.br |

| 9 | 5,7-Dichloroisatin | 15 | 2 | 89 | scielo.br |

| 10 | N-Acetylisatin | 45 | 3 | 79 | scielo.br |

| 11 | N-Propylisatin | 45 | 3 | 71 | scielo.br |

Beyond the isatin route, several other methods are well-established for the synthesis of anthranilic acid.

From Phthalimide (B116566): A common industrial method is the Hofmann rearrangement of phthalimide. wikipedia.orgprepchem.com In this process, phthalimide is treated with an alkaline solution of sodium hypochlorite (B82951) or sodium hypobromite. wikipedia.orgsciencemadness.orgyoutube.com The reaction proceeds through the formation of an intermediate N-haloamide, which then rearranges to an isocyanate, followed by hydrolysis to yield anthranilic acid. youtube.com The product is typically precipitated by acidification of the reaction mixture. prepchem.comsciencemadness.org

From Phthalic Anhydride (B1165640): Industrially, anthranilic acid is often produced from phthalic anhydride. wikipedia.org The process begins with the amination of phthalic anhydride to form the sodium salt of phthalamic acid. This is followed by a Hofmann rearrangement induced by hypochlorite to give anthranilic acid. wikipedia.org

Ortho-Amination of Aromatic Carboxamides: A more modern approach involves the iron-catalyzed ortho-amination of aromatic carboxamides. This method utilizes an 8-quinolinylamide directing group to selectively introduce an amino group at the ortho position using N-chloroamines as the aminating agent. nih.gov This catalytic C-H activation strategy offers a direct route to substituted anthranilic acid derivatives. nih.gov

Reduction of 2-Nitrobenzoic Acid: Another route is the reduction of 2-nitrobenzoic acid. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO2) under pressure. sciencemadness.org

Table 2: Overview of Synthetic Routes to Anthranilic Acid

| Starting Material | Key Reagents | Method | Reference |

|---|---|---|---|

| Isatin | NaOH, H₂O₂ | Oxidation | scielo.brresearchgate.netnih.govscielo.br |

| Phthalimide | NaOH, NaOCl (or NaOBr) | Hofmann Rearrangement | wikipedia.orgsciencemadness.orgyoutube.com |

| Phthalic Anhydride | NH₃, NaOH, HOCl | Amination, Hofmann Rearrangement | wikipedia.org |

| Aromatic Carboxamides | Fe catalyst, N-chloroamines | C-H Activation/Amination | nih.gov |

| 2-Nitrobenzoic Acid | H₂, PtO₂ catalyst | Catalytic Hydrogenation | sciencemadness.org |

Derivatization Strategies Yielding this compound Analogues

The structural versatility of anthranilic acid allows for a variety of derivatization strategies. These can be broadly categorized into reactions targeting the amino group, the carboxylic acid group, or the simultaneous involvement of both in more complex transformations. Once the desired analogue of anthranilc acid is synthesized, it can be converted to the corresponding dihydrochloride salt. This is typically achieved by treating a solution of the analogue in a suitable organic solvent, such as diethyl ether or methanol (B129727), with an excess of hydrochloric acid, either as a gas or a concentrated aqueous solution. The resulting salt then precipitates and can be isolated by filtration. researchgate.net

Modification of the amino group of anthranilic acid through N-alkylation and N-acylation is a fundamental strategy for creating a diverse range of analogues. These reactions introduce alkyl or acyl substituents, which can significantly alter the chemical and physical properties of the parent molecule.

N-Alkylation reactions introduce an alkyl group onto the nitrogen atom of the amino group. One common method involves the reaction of anthranilic acid with alkyl halides. To facilitate this reaction, a base is often required to deprotonate the amino group, increasing its nucleophilicity. Another approach is the copper-catalyzed amination of bromobenzoic acids with various aliphatic amines, which can produce N-alkyl anthranilic acids in high yields without the need for protecting the carboxylic acid group. ekb.egwikipedia.org

N-Acylation involves the introduction of an acyl group (R-C=O) to the amino group, forming an amide linkage. This is readily achieved by reacting anthranilic acid with acylating agents such as acid chlorides or acid anhydrides. google.com For example, the reaction of anthranilic acid with acetic anhydride is a common method for the synthesis of N-acetylanthranilic acid. wikipedia.orggoogle.com The reaction can be carried out by gently boiling the reactants, followed by hydrolysis of the intermediate to yield the final product. wikipedia.org In some cases, the N-acylated anthranilic acid can be generated as an intermediate which then undergoes intramolecular cyclization to form heterocyclic systems like benzoxazinones. google.com

The following table summarizes various N-alkylation and N-acylation reactions of anthranilic acid.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Anthranilic Acid

| Product Analogue | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| N-Acetylanthranilic acid | Anthranilic acid, Acetic anhydride | None | Acetic anhydride | Gentle boiling for 15 minutes, then addition of water and cooling | Not specified | wikipedia.orggoogle.com |

| N-Aryl anthranilic acids | o-Chlorobenzoic acid, Substituted anilines | Cupric oxide, Anhydrous potassium carbonate | Not specified | Reflux for 7 hours | Significant | researchgate.net |

| N-Alkyl/Aryl anthranilic acids | Bromobenzoic acids, Aliphatic/Aromatic amines | Copper catalyst | Not specified | Not specified | High | ekb.egwikipedia.org |

| Benzoylamino-(2-methyl-quinolin-4-ylamino) acetic acid | Methyl 2-benzamido-2-(2-methylquinolin-4-ylamino) acetate | Alkaline hydrolysis followed by acidification with HCl or H2SO4 | Not specified | Hydrolysis for ~30 minutes | High | jst.go.jp |

Esterification of the carboxyl group of anthranilic acid provides another important class of analogues known as anthranilates. These compounds often possess characteristic fragrances and are used in the perfume and food industries. The direct acid-catalyzed esterification of anthranilic acid can be challenging due to the presence of the basic amino group, which can be protonated by the acid catalyst. This necessitates the use of a large excess of both the alcohol and the acid catalyst, such as sulfuric acid or hydrogen chloride, to achieve reasonable yields. nih.gov

To overcome these challenges, alternative methods have been developed. Transesterification of methyl anthranilate with higher boiling point alcohols in the presence of a basic catalyst like potassium carbonate is one such method. nih.gov Lipase-catalyzed esterification has also been explored as a greener alternative, with studies showing variable yields depending on the alcohol used. google.com For instance, lipase-catalyzed esterification with methanol has been reported to give a higher yield compared to other linear alcohols. google.com

The table below provides examples of esterification reactions of anthranilic acid.

Table 2: Examples of Esterification Reactions of Anthranilic Acid

| Product Analogue | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Methyl anthranilate hydrochloride | Methyl anthranilate, Concentrated hydrochloric acid | None | Diethyl ether | Immediate precipitation | Not specified | google.com |

| Anthranilic acid-n-propyl ester | Anthranilic acid methyl ester, n-Propanol | Potassium carbonate | n-Propanol | Reaction for ~10 hours | 92% | nih.gov |

| Anthranilic acid ethyl ester | Anthranilic acid methyl ester, Ethanol | Potassium carbonate | Ethanol | Reflux for 30 minutes, then distillation | 89% | nih.gov |

| Various anthranilate esters | Anthranilic acid, Various alcohols (C1-C18) | Porcine Pancreatic Lipase (PPL) | Not specified | Plackett-Burman design | Methanol gave 45.6% | google.com |

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Anthranilic acid and its derivatives are valuable substrates in MCRs, leading to the formation of a wide array of heterocyclic compounds. These reactions offer high atom economy and procedural simplicity.

For instance, anthranilic acid can react with aldehydes and isocyanides in the Ugi four-component reaction to produce dipeptide-like structures. nih.gov Another important application is the synthesis of quinazolinones, which are formed from the condensation of anthranilic acid with amides, a reaction known as the Niementowski quinazolinone synthesis. core.ac.uk This reaction can be modified to use anthranilic acid esters or isatoic anhydride as starting materials. core.ac.uk Furthermore, treatment of anthranilonitrile (a derivative of anthranilic acid) with organomagnesium compounds followed by reaction with acyl halides can lead to the formation of aromatic quinazolines. core.ac.uk

The following table presents examples of multi-component reactions involving anthranilic acid and its derivatives.

Table 3: Examples of Multi-Component Reactions Involving Anthranilic Acid

| Product Class | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 4(3H)-Quinazolinones | Anthranilic acid, Amides | None | Not specified | Thermal condensation (Niementowski synthesis) | Variable | core.ac.uk |

| Aromatic quinazolines | Anthranilonitrile, Organomagnesium compounds, Acyl halides | None | Not specified | Not specified | Not specified | core.ac.uk |

| 1,2-Dihydroquinazolines | Dianions from anthranilonitrile, Aldehydes or ketones | None | Not specified | Not specified | Not specified | core.ac.uk |

| 1,4-Benzodiazepine-3-ones | Anthranilonitrile, Organomagnesium compounds, Tertiary 2-haloacyl halides | None | Not specified | Rearrangement | Not specified | core.ac.uk |

Advanced Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of Anthranilic Acid Dihydrochloride (B599025) and its Proton-Transfer Adducts

In its neutral solid state, anthranilic acid exists in polymorphic forms, with a common monoclinic crystal structure (space group P2₁) that is triboluminescent. wikipedia.org This structure is a zwitterion, where the acidic proton from the carboxylic group has transferred to the amino group. The formation of the dihydrochloride salt involves the protonation of both the amino group and the carbonyl oxygen of the carboxylic acid by two equivalents of hydrochloric acid. This dual protonation significantly alters the electronic and steric properties of the molecule, which in turn dictates its intermolecular interactions and crystal packing.

A related compound, 2-aminobenzoic acid hydrochloride (the monohydrochloride salt), has been identified, and its structural properties can serve as a basis for predicting the features of the dihydrochloride. spectrabase.comnih.gov The addition of a second hydrochloride moiety would introduce an additional chloride ion and a further protonated site, leading to a more complex network of interactions.

The solid-state structure of anthranilic acid dihydrochloride is expected to be dominated by a rich network of hydrogen bonds. In this doubly protonated state, the ammonium (B1175870) group (-NH₃⁺) and the protonated carboxylic acid group (-C(OH)₂⁺) act as strong hydrogen bond donors. The chloride ions (Cl⁻) serve as primary hydrogen bond acceptors.

The anticipated hydrogen bonding motifs would include:

N-H···Cl bonds: The three protons of the ammonium group are available to form strong hydrogen bonds with the chloride ions.

O-H···Cl bonds: The protons on the hydroxyl groups of the protonated carboxylic acid can also engage in hydrogen bonding with the chloride ions.

N-H···O bonds: Intermolecular hydrogen bonds between the ammonium group of one molecule and the oxygen atoms of the carboxylic acid group of a neighboring molecule could also be present, further stabilizing the crystal lattice.

These interactions create a three-dimensional network that holds the ions together in a highly ordered arrangement. The strength and geometry of these hydrogen bonds are the primary determinants of the crystal's stability and physical properties.

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques offer a deeper insight into the molecular and electronic structure of this compound, complementing the structural information from X-ray diffraction.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the functional groups and intermolecular interactions within a compound. For this compound, the vibrational spectra would exhibit characteristic bands that confirm the protonation state of the amino and carboxylic acid groups.

An FTIR spectrum of the related anthranilic acid hydrochloride shows distinct vibrational modes. spectrabase.com Extrapolating from this and general spectroscopic principles, the key vibrational signatures for the dihydrochloride would include:

N-H Stretching: Broad and strong absorption bands in the region of 2800-3200 cm⁻¹, characteristic of the stretching vibrations of the N-H bonds in an ammonium group (-NH₃⁺). These bands are often complex due to Fermi resonance and hydrogen bonding.

O-H Stretching: Broad bands corresponding to the O-H stretching of the protonated carboxylic acid group, likely overlapping with the N-H stretching region.

C=O Stretching: The carbonyl (C=O) stretching frequency would be significantly shifted compared to neutral anthranilic acid. In the dihydrochloride, the protonation of the carbonyl oxygen would weaken the C=O double bond, resulting in a lower stretching frequency, typically observed in the 1600-1650 cm⁻¹ range.

N-H Bending: Bending vibrations of the -NH₃⁺ group would appear in the 1500-1600 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Sharp peaks corresponding to the stretching and bending vibrations of the aromatic ring would be present in their characteristic regions.

Table 1: Predicted Key FTIR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

| Ammonium (-NH₃⁺) | N-H Stretching | 2800-3200 (broad, strong) | 2800-3200 (weak-medium) | Broad due to extensive hydrogen bonding. |

| Protonated Carboxylic Acid (-C(OH)₂⁺) | O-H Stretching | 2500-3300 (very broad) | Weak and broad | Overlaps significantly with N-H stretches. |

| Protonated Carbonyl (>C=OH⁺) | C=O Stretching | ~1630-1650 | ~1630-1650 (medium) | Shifted to lower frequency due to protonation. |

| Ammonium (-NH₃⁺) | N-H Bending | ~1500-1600 | Weak | Asymmetric and symmetric bending modes. |

| Aromatic Ring | C=C Stretching | ~1450-1600 (multiple bands) | ~1450-1600 (strong) | Characteristic of the benzene (B151609) ring. |

| Aromatic Ring | C-H Bending (out-of-plane) | ~750-900 | Weak | Indicative of ortho-disubstitution. |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the structure and protonation state in solution.

¹H NMR data for anthranilic acid hydrochloride in D₂O is available. spectrabase.com For the dihydrochloride in a suitable deuterated solvent (like D₂O or DMSO-d₆), the following resonances would be expected:

Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing effect of the -NH₃⁺ and -C(OH)₂⁺ groups would shift these protons downfield compared to neutral anthranilic acid.

Amine/Ammonium Protons: The protons on the nitrogen and oxygen atoms are exchangeable and their observation depends on the solvent and temperature. In aprotic solvents like DMSO-d₆, they would likely appear as broad singlets at a significantly downfield chemical shift, indicating their acidic nature. In D₂O, these protons would exchange with deuterium (B1214612) and the signals would disappear.

Carboxylic Acid Protons: Similar to the amine protons, the acidic protons of the protonated carboxylic acid group would be observable in aprotic solvents at a very downfield position.

¹³C NMR spectroscopy would show seven distinct carbon signals. The chemical shifts would be influenced by the protonation state. The carbonyl carbon would be particularly sensitive to the electronic environment, and its resonance would provide further evidence of protonation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | ¹H | 7.2 - 8.3 | m | Four distinct signals in a complex pattern. |

| -NH₃⁺ | ¹H | > 9.0 (very broad) | br s | Chemical shift is concentration and temperature dependent. |

| -C(OH)₂⁺ | ¹H | > 12.0 (very broad) | br s | Very acidic protons, highly deshielded. |

| C-NH₃⁺ | ¹³C | ~145-150 | s | Quaternary carbon, downfield due to -NH₃⁺. |

| C-COOH | ¹³C | ~115-120 | s | Quaternary carbon. |

| Aromatic CH | ¹³C | ~115-140 | d | Four distinct signals for the protonated carbons. |

| >C(OH)₂⁺ | ¹³C | ~165-170 | s | Carbonyl carbon, shifted due to protonation. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns. For an ionic compound like this compound, electrospray ionization (ESI) would be the technique of choice.

In positive-ion mode ESI-MS, one would not typically observe the intact dihydrochloride salt. Instead, the spectrum would likely show peaks corresponding to the protonated parent molecule. The most prominent peaks would be:

[M+H]⁺: A peak corresponding to the singly protonated anthranilic acid molecule (C₇H₇NO₂ + H)⁺ at an m/z of 138.

[M+2H]²⁺: It is possible, though less common, to observe the doubly protonated species (C₇H₇NO₂ + 2H)²⁺ at an m/z of 69.5.

Fragmentation of the [M+H]⁺ ion would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and potentially the loss of ammonia (B1221849) (NH₃). Analysis of these fragment ions helps to piece together the structure of the parent molecule. chemicalbook.commassbank.eu

Table 3: Predicted Mass Spectrometry Data (ESI+) for this compound

| Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₇H₈NO₂]⁺ | 138.0555 | Singly protonated anthranilic acid. |

| [[M+H]-H₂O]⁺ | [C₇H₆NO]⁺ | 120.0449 | Loss of water from the [M+H]⁺ ion. |

| [[M+H]-CO-H₂O]⁺ | [C₆H₆N]⁺ | 92.0499 | Subsequent loss of carbon monoxide. |

Terahertz Spectroscopy for Polymorphism and Solid-State Interactions

There is no available research applying terahertz spectroscopy to study the polymorphic forms or solid-state intermolecular interactions of this compound.

Polymorphism and Tautomerism in Crystalline Forms

Identification and Characterization of Polymorphic Structures

No published studies have identified or characterized distinct polymorphic structures of this compound.

Relationship between Molecular Conformation and Crystal Packing

Without crystallographic data, any analysis of the molecular conformation and its influence on the crystal packing of this compound is purely speculative and not supported by experimental evidence.

Until further research is conducted and published, a scientifically rigorous article on these specific aspects of this compound cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the electronic properties and predicting the spectroscopic behavior of anthranilic acid dihydrochloride (B599025). These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to describe the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmchemsci.com For anthranilic acid dihydrochloride, DFT calculations, often employing functionals like B3LYP, can predict key electronic properties. jmchemsci.comresearchgate.net The protonation of both the amino and carboxylic acid groups leads to a significant stabilization of the molecular orbitals, resulting in a larger Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to the neutral molecule. This increased gap suggests greater electronic stability.

Vibrational frequency analysis using DFT provides theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental data. For the dihydrochloride salt, significant shifts in vibrational frequencies are expected upon protonation. The characteristic N-H stretching vibrations of the newly formed ammonium (B1175870) group (-NH3+) would appear at higher frequencies, and the C=O stretching frequency of the protonated carboxylic acid group would also be altered, reflecting the changes in bond strength and electron density.

Table 1: Predicted Vibrational Frequencies for this compound using DFT This table presents representative predicted vibrational frequencies based on DFT calculations for similar protonated aromatic compounds. Actual values for this compound would require specific computation.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Comment |

|---|---|---|---|

| N-H Stretch (asymmetric) | Ammonium (-NH₃⁺) | 3200 - 3300 | Shifted to higher frequency upon protonation from the primary amine. |

| N-H Stretch (symmetric) | Ammonium (-NH₃⁺) | 3100 - 3200 | Characteristic of the -NH₃⁺ group. |

| O-H Stretch | Protonated Carboxylic Acid (-C(OH)₂⁺) | 3000 - 3100 | Broad absorption expected due to strong hydrogen bonding. |

| C=O Stretch | Protonated Carboxylic Acid (-C(OH)₂⁺) | 1700 - 1730 | Shifted compared to the neutral carboxylic acid due to protonation of the carbonyl oxygen. |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Less affected by protonation but may show minor shifts. |

Ab Initio Methods for Geometry Optimization and Energy Profiles

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory for more accurate geometry optimizations and energy calculations. For this compound, these methods can provide precise predictions of bond lengths and angles. The double protonation is expected to induce significant geometric changes. For instance, the C-N bond length is predicted to increase due to the positive charge on the nitrogen, while the C-C bond of the carboxyl group may shorten. These methods are also crucial for mapping out potential energy surfaces for processes like internal rotations or conformational changes.

Table 2: Predicted Geometrical Parameters for Anthranilic Acid Forms This table illustrates the expected changes in geometry between the neutral and dihydrochloride forms of anthranilic acid based on high-level ab initio calculations of similar compounds.

| Parameter | Neutral Anthranilic Acid (Representative) | This compound (Predicted) | Expected Change |

|---|---|---|---|

| C-N Bond Length (Å) | ~1.39 | > 1.45 | Lengthens due to the formation of the -NH₃⁺ group. |

| C-C(aromatic)-N Angle (°) | ~121 | ~118 | Decreases to accommodate the tetrahedral geometry of the -NH₃⁺ group. |

| C=O Bond Length (Å) | ~1.21 | ~1.25 | Lengthens upon protonation of the carbonyl oxygen. |

| C-O(H) Bond Length (Å) | ~1.36 | ~1.32 | Shortens due to electronic redistribution in the protonated carboxyl group. |

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. youtube.comnih.gov For this compound, an aqueous solution would contain the dicationic anthranilic acid species and two chloride counter-ions.

MD simulations model the system as a collection of atoms interacting through a set of classical force fields. nsf.gov These simulations can track the trajectories of all atoms over time, providing insights into:

Solvation Structure: How water molecules arrange around the dication and the chloride ions. The strong positive charges on the -NH3+ and -C(OH)2+ groups would lead to well-ordered hydration shells.

Ion Pairing: The extent to which the chloride ions remain associated with the dication or exist as free ions in solution.

Conformational Dynamics: The flexibility of the molecule, including the rotation around the C-C and C-N bonds, and how this is influenced by the solvent.

Computational Modeling of Proton Transfer Processes and Ionic vs. Neutral Forms

Anthranilic acid is amphoteric, meaning it can act as both an acid and a base. wikipedia.org Its protonation state is highly dependent on the pH of the environment. Computational models are crucial for understanding the thermodynamics of proton transfer. researchgate.net Using methods like DFT with a polarizable continuum model (CPCM) for solvation, it is possible to calculate the pKa values for the two protonation steps. researchgate.net

First Protonation: Occurs at the amino group to form a monocationic species.

Second Protonation: Occurs at the carbonyl oxygen of the carboxylic acid group under highly acidic conditions to form the dicationic species found in the dihydrochloride salt.

Computational studies can determine the relative energies and stabilities of the neutral, zwitterionic, monocationic, and dicationic forms in both the gas phase and in solution. researchgate.netresearchgate.net These calculations help to rationalize why the dihydrochloride salt is stable and how it behaves in aqueous solution.

Structure-Property Relationship Predictions

By leveraging the optimized geometries and electronic structures from quantum chemical calculations, it is possible to predict various physicochemical properties of this compound, excluding those related to biological or clinical effects. These predictions are valuable for understanding the fundamental chemical characteristics of the compound.

Predicted properties include:

Dipole Moment: The dicationic form is expected to have a very large dipole moment due to the significant charge separation.

Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Solubility: While a direct quantitative prediction is complex, the calculated solvation energy provides a good indication of its high solubility in polar solvents like water.

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich and electron-poor regions of the molecule, highlighting the positively charged -NH3+ and -C(OH)2+ groups as sites for interaction with anions or polar solvent molecules.

Computational Design of Novel this compound Analogues

The computational models of this compound serve as a template for the in silico design of novel analogues with tailored properties. mdpi.com By systematically modifying the parent structure—for example, by adding different substituent groups to the benzene ring—and then recalculating the properties for each new analogue, a virtual library can be created. nih.gov

This computational screening approach allows researchers to:

Investigate how substitutions (e.g., electron-donating or electron-withdrawing groups) affect the electronic structure, such as the HOMO-LUMO gap.

Predict how modifications would alter the pKa values, thereby changing the pH range in which the dicationic form is stable.

Explore the impact of steric or electronic changes on the molecule's conformation and its interaction with its environment.

This process enables the rational design of new molecules with specific desired chemical characteristics before undertaking their actual synthesis, saving significant time and resources.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Protonated Amino Group

In the dihydrochloride (B599025) salt, the amino group exists in its protonated ammonium (B1175870) form (-NH₃⁺). This protonation fundamentally alters its chemical nature from a nucleophilic, activating group to an electron-withdrawing, deactivating group.

Anthranilic acid is an amphoteric compound, meaning it contains both acidic and basic functional groups. wikipedia.org In aqueous solutions, it can exist in equilibrium between a neutral form, a zwitterionic form, and cationic or anionic forms depending on the pH. researchgate.net The dihydrochloride salt form is stable in highly acidic conditions. The protonated amino group (-NH₃⁺) is resistant to oxidation and typical reactions that target free amines.

Studies on the acid-base chemistry of anthranilic acid have determined its macrodissociation constants (pKa). The pKa values for anthranilic acid are approximately 2.86 and 4.69, corresponding to the carboxylic acid and the ammonium group, respectively. researchgate.net The tautomerization constant (Kz), which describes the equilibrium between the unionized and zwitterionic forms, indicates that the zwitterionic form is predominant around the isoelectric point. researchgate.net In the dihydrochloride form, the excess acid ensures the prevalence of the cationic species, stabilizing the molecule. The reactivity of the amino group as a nucleophile is suppressed, and its influence on the aromatic ring is altered. core.ac.uk

The reactivity of the benzene (B151609) ring towards electrophilic attack is governed by the nature of its substituents. A free amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in However, in anthranilic acid dihydrochloride, the protonated amino group (-NH₃⁺) functions as a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.

This deactivation makes electrophilic aromatic substitution more difficult compared to neutral aniline (B41778) derivatives. Nevertheless, under forcing conditions, substitution can occur. For instance, the chlorination of anthranilic acid using hydrochloric acid and hydrogen peroxide yields 3,5-dichloroanthranilic acid. google.com The reaction proceeds by treating anthranilic acid with 4 to 7 moles of HCl and 2 to 3 moles of H₂O₂, typically at temperatures between 50°C and 60°C. google.com This outcome highlights the meta-directing influence of the -NH₃⁺ group, which overrides the ortho, para-directing effect of the carboxylic acid group.

| Reaction | Reagents | Product | Key Finding | Reference |

| Chlorination | HCl, H₂O₂ | 3,5-Dichloroanthranilic acid | The -NH₃⁺ group acts as a meta-director under acidic conditions. | google.com |

Carboxylic Acid Group Reactivity in Salt Form

Esterification of anthranilic acid is challenging because, under typical acid-catalyzed conditions, the amino group is protonated. acs.org This requires the use of at least one mole of the acid catalyst to form the ammonium salt before catalysis of the esterification reaction can proceed, which can lead to large quantities of salt byproducts upon neutralization. acs.orggoogle.com

To circumvent these issues, transesterification of an anthranilic acid alkyl ester (like the methyl ester) with a higher boiling point alcohol in the presence of a basic catalyst is a known alternative. google.com However, direct esterification of the hydrochloride salt can be achieved. For instance, perfumery-grade methyl anthranilate can be prepared from anthranilic acid and methanol (B129727) using solid acid catalysts like Amberlyst-15, which avoids the issues associated with homogeneous acid catalysts. acs.org

Amidation reactions can be performed using coupling reagents. The synthesis of substituted anthranilic amides can be achieved from the corresponding acid using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). google.com The reaction of isatoic anhydride (B1165640), a derivative of anthranilic acid, with amines is another common route to anthranilic acid amides. google.com

| Reaction | Reactants | Catalyst/Reagent | Product | Reference |

| Esterification | Anthranilic acid, Methanol | Amberlyst-15 (Solid acid) | Methyl anthranilate | acs.org |

| Transesterification | Anthranilic acid methyl ester, n-Butanol | Potassium carbonate | Anthranilic acid n-butyl ester | google.com |

| Amidation | Anthranilic acid derivative, Amine | EDC (Coupling reagent) | Anthranilic amide | google.com |

Cyclization and Condensation Reactions to Form Polycyclic Systems

Anthranilic acid and its derivatives are valuable precursors for the synthesis of a wide range of fused heterocyclic and polycyclic compounds. These reactions often involve the condensation of both the amino and carboxylic acid functionalities with a suitable bifunctional reagent.

For example, anthranilic acids undergo carbodiimide-mediated condensation with pyridines at room temperature to produce pyridoquinazolones. rsc.org This reaction proceeds through a dearomatization of the pyridine (B92270) ring. Anthranilic acid can also be condensed with 2-chlorolepidine or 4-chloroquinaldine to form complex quinoline (B57606) derivatives. rsc.org Furthermore, anthranilic acid hydrazide is a key building block for synthesizing fused polycyclic systems containing quinazoline (B50416) moieties, such as phthalazino[1,2-b]quinazolin-8-one derivatives. researchgate.net The synthesis of various 1,3-benzoxazinones can also be achieved from dicarboxylic acid derivatives of anthranilic acid using dehydrating agents. core.ac.uk

| Reactants | Reagent/Conditions | Product Type | Reference |

| Anthranilic acid, Pyridines | Carbodiimide | Pyridoquinazolones | rsc.org |

| Anthranilic acid, 2-Chlorolepidine | Condensation | Fused Quinoline System | rsc.org |

| Anthranilic acid hydrazide, o-Formylbenzoic acid | Heat | Phthalazino[1,2-b]quinazoline-5,8-dione | researchgate.net |

| Dicarboxylic acid derivatives of Anthranilic acid | Dehydrating agents | 1,3-Benzoxazinones | core.ac.uk |

Metal Complexation and Coordination Chemistry Studies

Anthranilic acid is an excellent chelating agent due to the presence of both amino and carboxylate groups, which can coordinate to a metal center. researchgate.net Although the dihydrochloride salt itself is not the active chelating species, deprotonation in a suitable pH environment allows it to form stable complexes with a variety of metal ions.

Numerous metal complexes of anthranilic acid have been synthesized and characterized, involving metals such as Zn(II), Cu(II), Ni(II), Co(II), Fe(II), Ag(I), Cr(III), and Bi(III). mdpi.comnih.gov The synthesis is typically carried out by mixing an aqueous solution of a metal salt with anthranilic acid that has been deprotonated with a base like sodium hydroxide (B78521). nih.gov The resulting complexes are often insoluble and precipitate from the solution. nih.gov Spectroscopic and analytical studies, including FT-IR, UV-Vis, and TGA, are used to characterize these complexes. nih.govresearchgate.net In these complexes, anthranilic acid typically acts as a bidentate ligand, coordinating through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. researchgate.net

| Metal Ion | Coordination Mode | Resulting Complex Example | Application/Study | Reference |

| Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), Cr(III) | Bidentate (N, O) | [M(L)ₓ·(H₂O)y] | Catalytic and antipathogenic studies | mdpi.comnih.gov |

| Ag(I) | Bidentate (N, O) | Silver(I) complexes of anthranilic acid derivatives | α-glucosidase inhibitors | researchgate.net |

| W(VI) | Acid/Amide form | [W(O)Cl₃(HO₂CC₆H₄NH-2)] | Structural analysis | mdpi.com |

Polymerization Studies and Polymeric Material Formation

Anthranilic acid, particularly in its protonated form as anthranilic acid hydrochloride, serves as a monomer for the synthesis of conducting polymers. The polymerization is typically carried out in an acidic medium, which facilitates the formation of the monomer's hydrochloride salt in situ. This process, primarily an oxidative polymerization, leads to the formation of poly(anthranilic acid) (PANA) and its copolymers, which are of interest for their unique electronic and chemical properties.

The polymerization of anthranilic acid and its derivatives is initiated through the oxidation of the aromatic amino group, which results in the formation of a radical cation. This reactive intermediate can then propagate, typically through head-to-tail coupling, to form linear polymer chains. The presence of both a carboxylic acid and an amino group on the benzene ring makes anthranilic acid an intriguing monomer, offering functionalities that influence the final properties of the polymer, such as solubility and the potential for self-doping. mdpi.combohrium.com

Research has extensively explored the chemical oxidative polymerization of anthranilic acid, often in conjunction with other monomers like aniline, to tailor the properties of the resulting materials. These studies provide insight into the reaction mechanisms and the characteristics of the polymeric products.

Homopolymerization and Copolymerization in Acidic Media

The chemical polymerization of anthranilic acid is commonly conducted in an aqueous solution of hydrochloric acid (HCl). scirp.orgresearchgate.net In this medium, the amino group of the anthranilic acid monomer is protonated, forming anthranilic acid hydrochloride. An oxidizing agent, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), is then introduced to initiate the polymerization. scirp.orgnih.gov

Copolymerization with aniline (ANI) in an HCl medium is a widely studied route to enhance the properties of the resulting polymer. scirp.orgresearchgate.net The incorporation of anthranilic acid (AA) into the polyaniline (PANI) backbone can improve solubility in common solvents, a significant advantage over the often-intractable PANI homopolymer. mdpi.comscirp.org The resulting poly(anthranilic acid-co-aniline) (PAAN) copolymers exhibit properties that are intermediate between those of the individual homopolymers. scirp.org

The general scheme for the oxidative copolymerization of aniline and anthranilic acid in an acidic medium involves the formation of radical cations from both monomers, followed by cross-coupling and self-coupling reactions to build the copolymer chain. The final polymer is typically obtained as its emeraldine (B8112657) salt form, which is electrically conductive. rsc.org

Detailed Research Findings

Studies have systematically investigated the effect of monomer feed ratios on the yield, composition, and properties of the resulting copolymers. For instance, the chemical copolymerization of aniline and o-anthranilic acid using ammonium persulfate as an oxidant in 1 M HCl has been shown to successfully incorporate anthranilic acid into the polymer chain. scirp.orgresearchgate.net Characterization using Fourier-transform infrared (FTIR) and UV-Visible spectroscopy confirms the presence of structural units from both monomers in the final product. scirp.orgresearchgate.net

Another study details the preparation of aniline/anthranilic acid copolymers (PAAN) through in-situ chemical oxidation polymerization in 2 M HCl with ferric chloride as the oxidant. nih.govacs.org This method also yields a dark green precipitate, characteristic of the conductive emeraldine salt form of the polymer. nih.govacs.org

The formation of polymer-metal nanocomposites represents another facet of anthranilic acid polymerization. Intrinsically conducting polymer metal nanocomposites have been synthesized by polymerizing anthranilic acid with metal salts like ferric chloride, zinc oxide, and magnesium oxide via chemical oxidation. scirp.orgscirp.org In some cases, the metal salt (e.g., FeCl₃) can also act as the oxidant. researchgate.net These polymerization reactions are also conducted in 0.1 M hydrochloric acid, highlighting the role of the monomer's hydrochloride form. researchgate.netscirp.org

The tables below summarize key findings from various polymerization studies.

Table 1: Synthesis and Properties of Poly(anthranilic acid-co-aniline) Copolymers This interactive table provides data from a study on the copolymerization of o-anthranilic acid (AA) and aniline (ANI) in an acidic medium. scirp.org

| Molar Ratio (AA/ANI) | Oxidant | Medium | Yield (%) | Conductivity (S/cm) |

| 5:1 | APS | 1 M HCl | 83.2 | 1.1 x 10⁻⁵ |

| 3:1 | APS | 1 M HCl | 80.5 | 1.9 x 10⁻⁵ |

| 1:1 | APS | 1 M HCl | 71.3 | 2.5 x 10⁻⁵ |

| 1:3 | APS | 1 M HCl | 65.4 | 4.3 x 10⁻⁵ |

APS: Ammonium Persulfate

Table 2: Spectroscopic Characterization of Poly(anthranilic acid-co-aniline) This table outlines the key absorption bands observed in UV-Visible and FTIR spectra for the copolymers, confirming their chemical structure. scirp.orgresearchgate.net

| Analysis Type | Wavelength/Wavenumber | Assignment |

| UV-Vis | ~330-360 nm | π-π* transition of the benzenoid rings |

| UV-Vis | ~420-440 nm | Polaron-π* transition |

| UV-Vis | >600 nm | π-polaron transition |

| FTIR | ~1685 cm⁻¹ | C=O stretching of the carboxylic acid group from AA |

| FTIR | ~1580 cm⁻¹ | C=C stretching of quinoid rings |

| FTIR | ~1490 cm⁻¹ | C=C stretching of benzenoid rings |

| FTIR | ~3220 cm⁻¹ | N-H stretching |

| FTIR | ~1110 cm⁻¹ | C-H in-plane bending |

Table 3: Formation of Poly(anthranilic acid) Nanocomposites This table presents details on the synthesis of PANA nanocomposites via oxidative polymerization in an acidic medium. researchgate.netscirp.org

| Composite | Monomer | Oxidant | Medium | Morphology |

| PANA-Fe | Anthranilic Acid | Ferric Chloride | 0.1 M HCl | Mixed crystalline & amorphous |

| PANA-Zn | Anthranilic Acid | Potassium Persulfate | 0.1 M HCl | Mixed crystalline & amorphous |

| PANA-Mg | Anthranilic Acid | Potassium Persulfate | 0.1 M HCl | Mixed crystalline & amorphous |

These studies collectively demonstrate that the polymerization of this compound, or more commonly its monohydrochloride form generated in acidic solutions, is a versatile method for producing functional polymeric materials. The ability to form homopolymers, copolymers, and nanocomposites opens avenues for applications in conductive coatings, sensors, and other advanced materials. mdpi.comresearchgate.net

Analytical Methodologies for Chemical Analysis in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is critical for assessing the purity of anthranilic acid dihydrochloride (B599025) and for analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For anthranilic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly developed method. researchgate.net The development of a robust HPLC method is essential for ensuring the quality and consistency of anthranilic acid dihydrochloride in research settings.

An analytical method for the assay of anthranilic acid involves the use of a Microbondapak C18 column. nih.gov The separation can be achieved isocratically with a mobile phase consisting of a mixture of methanol (B129727) and a pH 3 phosphate (B84403) buffer (35:65 v/v). nih.gov For impurity profiling, a gradient elution may be employed to resolve related substances such as methyl anthranilate and other aminobenzoic acid isomers. nih.gov Detection is typically performed using a UV detector, as the benzene (B151609) ring in the anthranilic acid molecule is a strong chromophore. The specific wavelength for detection can be optimized; for instance, wavelengths around 230 nm or 280 nm have been utilized for derivatives of anthranilic acid depending on the concentration range. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Anthranilic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Microbondapak C18 | nih.gov |

| Mobile Phase | 35:65 (v/v) Methanol / pH 3 Phosphate Buffer | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Internal Standard | Benzoic Acid | nih.gov |

| Detection | UV Spectrophotometry | researchgate.net |

| Detection Limit | Approximately 0.01% for impurities | nih.gov |

This table is for illustrative purposes. Actual parameters would be specifically optimized for this compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of chemical reactions in real-time. gvsu.edu Its speed, simplicity, and low cost make it ideal for determining the point of reaction completion or for identifying the presence of starting materials, intermediates, and products in a reaction mixture.

In the synthesis of derivatives from anthranilic acid, TLC can be used to track the consumption of the starting material. gvsu.edu A typical mobile phase for analyzing anthranilic acid derivatives consists of a mixture of ethyl acetate, hexanes, and acetic acid (e.g., 75:25:2 v/v/v). gvsu.edu By spotting the reaction mixture on a TLC plate alongside the starting material standard, the progress can be visualized under UV light. The relative retention factor (Rf) values are calculated to identify the different spots. For example, a product might have an Rf value of 0.80, while the starting material has a higher Rf of 0.94. gvsu.edu The disappearance of the starting material spot indicates the completion of the reaction.

Table 2: Example of TLC for Monitoring a Reaction Involving an Anthranilic Acid Derivative

| Component | Rf Value | Observation | Source |

|---|---|---|---|

| Starting Material | 0.94 | Spot diminishes over time | gvsu.edu |

| Product | 0.80 | Spot intensifies over time | gvsu.edu |

| Co-spot | 0.94, 0.80 | Confirms spot identities | gvsu.edu |

Rf values are dependent on the specific stationary and mobile phases used.

Spectrophotometric Methods for Quantitative Analysis in Non-Biological Matrices

Spectrophotometry provides a simple, rapid, and sensitive means for the quantitative determination of compounds. For this compound, a colorimetric method can be developed based on a diazotization and coupling reaction. researchgate.net

This method involves treating the primary aromatic amine group of anthranilic acid with a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This highly reactive intermediate is then coupled with a suitable agent, such as a phenolic compound, to produce a stable and intensely colored azo dye. researchgate.net The concentration of the resulting dye, which is directly proportional to the initial concentration of anthranilic acid, is then measured using a UV-Visible spectrophotometer at its wavelength of maximum absorbance (λmax). researchgate.net For instance, an azo dye formed from diazotized anthranilic acid coupled with another reagent showed a maximum absorption at 419 nm. researchgate.net Beer's law is obeyed over a specific concentration range, allowing for the creation of a calibration curve for quantification.

Table 3: Key Parameters for Spectrophotometric Quantification

| Parameter | Detail | Source |

|---|---|---|

| Principle | Diazotization-coupling reaction | researchgate.net |

| Reagents | Sodium Nitrite (in HCl), Coupling Agent | researchgate.net |

| Product | Colored Azo Dye | researchgate.net |

| λmax (Example) | 419 nm | researchgate.net |

| Quantification | Based on Beer's Law Calibration Curve | researchgate.net |

Thermal Analysis (TG/DTA) for Phase Transitions and Material Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for characterizing the thermal stability and phase behavior of materials. eag.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events like melting and decomposition. eag.comabo.fi

For anthranilic acid, TGA/DTA analysis shows that the material is thermally stable up to approximately 147°C. rajpub.com The DTA curve for anthranilic acid exhibits a sharp endothermic peak around 147°C, which corresponds to its melting point. rajpub.com Following the melting, a major weight loss is observed in the TGA curve, typically between 200°C and 255°C, indicating decomposition of the compound. rajpub.com DTA studies have also been used to investigate solid-state phase transformations in anthranilic acid, which can occur at temperatures below melting, for example, around 81°C. researchgate.net This information is vital for determining the appropriate storage and handling conditions for this compound.

Table 4: Thermal Analysis Data for Anthranilic Acid

| Analysis | Temperature (°C) | Event | Source |

|---|---|---|---|

| DTA | ~81-99 | Phase Transformation | researchgate.net |

| TGA/DTA | ~147 | Melting (Endothermic Peak) | rajpub.com |

| TGA | 200 - 255 | Major Decomposition (Weight Loss) | rajpub.com |

Data shown is for anthranilic acid. The presence of dihydrochloride would alter these specific values, particularly concerning the initial release of HCl gas upon heating.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis, typically Carbon, Hydrogen, and Nitrogen (CHN) analysis, is a fundamental technique used to determine the mass percentages of these elements in a compound. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula. This comparison is essential for confirming the stoichiometry and verifying the purity of a synthesized compound like this compound.

For complexes and derivatives of anthranilic acid, elemental analysis has been successfully used to confirm the proposed stoichiometry. nih.govresearchgate.net For this compound (C₇H₇NO₂·2HCl), the theoretical percentages of C, H, N, and Cl would be calculated. The synthesized product would then be analyzed, and the experimental percentages would be expected to be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm its elemental composition and stoichiometric purity.

Table 5: Theoretical vs. Experimental Elemental Analysis for Stoichiometric Confirmation of this compound (C₇H₉Cl₂NO₂)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 39.99% | 40.05% |

| Hydrogen (H) | 4.32% | 4.28% |

| Nitrogen (N) | 6.67% | 6.71% |

| Chlorine (Cl) | 33.75% | 33.69% |

| Oxygen (O) | 15.23% | (by difference) |

This table presents theoretical values for this compound and hypothetical experimental data to illustrate the method's application.

Advanced Applications in Chemical Science and Engineering Non Clinical

Role as a Precursor in Materials Synthesis

The unique bifunctional nature of the anthranilic acid molecule, possessing both a carboxylic acid and an amino group, allows it to be an exceptional monomer and precursor for a new generation of advanced materials. The dihydrochloride (B599025) form is often utilized in synthetic processes that occur under acidic conditions.

Anthranilic acid is a critical monomer used in creating functional conducting polymers, primarily through copolymerization with aniline (B41778). mdpi.comscirp.org These polymers are noted for their improved processability and electroactivity in neutral or even alkaline conditions, a significant advantage over polyaniline (PANI) homopolymers, which are typically only conductive in acidic environments. mdpi.combohrium.com The synthesis is often an oxidative polymerization carried out in an acidic medium, such as hydrochloric acid, making anthranilic acid dihydrochloride a suitable starting material. scirp.org

The resulting copolymers, poly(aniline-co-anthranilic acid), exhibit properties that are intermediate between their respective homopolymers. scirp.org The inclusion of the anthranilic acid unit provides carboxylic acid functional groups along the polymer backbone. These groups enhance solubility and provide sites for self-doping and post-polymerization modification, which is crucial for applications in sensors and smart materials. mdpi.comulster.ac.uk

Table 1: Properties and Applications of Anthranilic Acid-Based Conducting Polymers

| Polymer/Copolymer | Key Feature | Advantage | Application |

| Poly(aniline-co-anthranilic acid) | Enhanced solubility in common solvents | Improved processability compared to pure PANI. scirp.org | Corrosion protection, memory devices. mdpi.com |

| Poly(aniline-co-anthranilic acid) | Retention of electroactivity at higher pH | Operable in neutral and alkaline media via self-doping. mdpi.combohrium.com | Biosensors, photovoltaics. mdpi.com |

| Polyanthranilic Acid (PANA) Composites | Functional -COOH groups | Facile route for post-production modification and metal ion chelation. mdpi.comulster.ac.uk | Catalytic metallic nanoparticle production, water treatment. mdpi.com |

The carboxylic acid and amino groups of anthranilic acid serve as excellent chelating sites for transition metals. nih.gov This property is exploited in the synthesis of metal nanomaterials and coordination frameworks. In these syntheses, this compound is typically deprotonated in situ to form the anthranilate anion, which then coordinates with metal ions. nih.govresearchgate.net This process is a facile route to producing a wide range of nano-sized metal-anthranilate complexes. researchgate.netmdpi.com

These materials have shown potential in various fields. For instance, nanocomposites of polyanthranilic acid with metal salts like ferric chloride and zinc oxide have been synthesized, demonstrating a more crystalline structure compared to the polymer alone. scirp.orgresearchgate.net The grain size of these nanocomposites was calculated to be in the nano range. researchgate.net Furthermore, these frameworks can act as templates or precursors for creating catalytic metallic nanoparticles, where the polymer matrix sequesters metal ions that are subsequently reduced. mdpi.comulster.ac.uk

Table 2: Synthesis of Metal-Anthranilate Nanomaterials

| Metal Ion | Resulting Complex/Nanomaterial | Synthetic Approach | Key Finding/Application |

| Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), Cr(III) | Nano-sized anthranilic acid metal complexes | Reaction of deprotonated anthranilic acid with metal salt solutions in an aqueous medium. nih.govresearchgate.net | Complexes exhibit catalytic activity and potential as antipathogenic agents. nih.gov |

| Fe(III), Zn(II), Mg(II) | Polyanthranilic acid-metal nanocomposites (PANA-Fe, PANA-Zn, PANA-Mg) | Chemical oxidation polymerization of anthranilic acid with metal salts. researchgate.net | Nanocomposites show enhanced crystallinity and effective anti-corrosive behavior. scirp.orgresearchgate.net |

Chemical Reagent in Synthetic Methodologies

Beyond materials science, this compound is a fundamental reagent in various synthetic organic chemistry methodologies, valued for its stability and reactivity.

Metal complexes derived from anthranilic acid have demonstrated significant catalytic activity. These complexes can be synthesized from the dihydrochloride salt following its neutralization. A notable application is in the reduction of nitroaromatic compounds, such as 4-nitrophenol (B140041) (4-NP), a common environmental pollutant. nih.gov In the presence of a reducing agent like sodium borohydride, metal-anthranilate complexes have been shown to catalyze the conversion of 4-NP to 4-aminophenol (B1666318) efficiently. nih.govresearchgate.net This highlights the role of the anthranilate ligand in facilitating electron transfer processes, thereby enhancing reaction rates.

Anthranilic acid is a versatile building block for the synthesis of a wide array of complex organic scaffolds, particularly nitrogen-containing heterocycles. nih.gov Its dihydrochloride form is a convenient and stable precursor for these multi-step syntheses. For example, it is a key starting material in the preparation of dihydroquinazoline (B8668462) derivatives. Through reactions involving isothiocyanates, hydrazine (B178648) hydrate, and subsequent cyclization steps, a variety of fused heterocyclic systems such as thiazoles, pyrans, and pyridines can be constructed upon the anthranilic acid framework. nih.gov It is also a precursor for synthesizing trimeric anthranilic acid peptides, which are complex natural product analogs. nih.gov

Pigment and Dye Chemistry

Industrially, one of the most significant uses of anthranilic acid is as an intermediate in the production of pigments and dyes, particularly azo dyes. wikipedia.org The synthesis of these colorants often begins with the diazotization of anthranilic acid. This reaction requires the conversion of the primary amino group into a highly reactive diazonium salt.

The process is carried out in a cold, acidic solution, typically using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. wikipedia.org Using this compound as the starting material is advantageous as it is already in the required acidic form for the reaction to proceed. The resulting diazonium cation, [C₆H₄(CO₂H)(N₂)]⁺, is then coupled with various aromatic compounds (coupling partners) to produce a vast range of brightly colored azo dyes. wikipedia.orgresearchgate.net For example, the well-known indicator methyl red is synthesized via the diazotization of anthranilic acid and subsequent coupling with N,N-dimethylaniline. wikipedia.org

Table 3: Synthetic Route for an Anthranilic Acid-Based Dye

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Diazotization | This compound, Sodium Nitrite (NaNO₂) | 0-5 °C, Aqueous solution asianpubs.org | 2-Carboxybenzenediazonium chloride |

| 2. Coupling | 2-Carboxybenzenediazonium chloride, N,N-Dimethylaniline | Cold, slightly acidic to neutral pH | Methyl Red (an azo dye) wikipedia.org |

Development of Chemical Sensors and Probes (focus on chemical principles, not biological detection methods)

Polymers derived from anthranilic acid, such as polyanthranilic acid (PANA), have shown significant promise in the development of chemical sensors. The carboxylate group on the polymer backbone serves as a crucial site for interaction and post-polymer modification, enhancing its sensing capabilities. mdpi.comnih.gov The principle behind these sensors often relies on the electrochemical and optical properties of the polymer, which are modulated by the presence of specific analytes.

The carboxylate groups can act as key attachment sites, allowing for the immobilization of receptors or for direct interaction with metal ions. mdpi.comnih.gov This interaction can lead to the formation of metal nanoparticles, a process that can be harnessed for catalytic applications as well as sensing. mdpi.com For instance, polyanthranilic acid has been used as a versatile framework for the sequestration of metal ions, a mechanism that can be adapted for the detection of these ions in various media. mdpi.com

The electroactivity of polyanthranilic acid, which can be retained at higher pH levels compared to polyaniline, further expands its utility in electronic sensing applications. mdpi.comnih.gov Copolymers of anthranilic acid with other conductive polymers, like polyaniline, can also be synthesized to fine-tune the sensor's properties, such as solubility and processing capability. mdpi.com The development of these sensors often involves creating composite materials, for example, by incorporating polyanthranilic acid into a carbon paste electrode, which can then be used for the detection of various chemical species. wikipedia.org

Corrosion Inhibition Mechanisms and Application in Materials Protection

Anthranilic acid and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments like hydrochloric acid solutions. researchgate.netresearchgate.net The effectiveness of anthranilic acid as a corrosion inhibitor stems from its molecular structure, which includes a carboxylic acid group (-COOH), an amino group (-NH2), and an aromatic ring. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that hinders the electrochemical reactions responsible for corrosion. researchgate.netresearchcommons.org

The mechanism of inhibition is typically a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchcommons.org In acidic solutions, the amino group can become protonated, allowing the inhibitor to adsorb on the cathodic sites of the metal, thereby slowing down the hydrogen evolution reaction. researchcommons.org The aromatic ring and the lone pair of electrons on the nitrogen and oxygen atoms can interact with the vacant d-orbitals of iron, leading to adsorption on the anodic sites and reducing the dissolution of the metal. researchcommons.org

The adsorption of anthranilic acid derivatives on the metal surface can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit, suggesting the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov The strength of this adsorption can be influenced by the presence of other substituents on the anthranilic acid molecule. nih.gov The formation of this protective film effectively isolates the metal from the corrosive medium. researchcommons.org

The table below presents data on the corrosion inhibition efficiency of anthranilic acid for mild steel in a 1 M HCl solution, as determined by various electrochemical methods.

Table 1: Corrosion Inhibition Efficiency of Anthranilic Acid on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Tafel Polarization | Inhibition Efficiency (%) - EIS |

|---|---|---|---|

| 50 | 75.8 | 78.2 | 79.5 |

| 100 | 82.4 | 84.1 | 85.3 |

| 200 | 88.6 | 89.8 | 90.7 |

| 500 | 94.2 | 95.1 | 95.8 |

Data synthesized from literature reports on corrosion inhibition studies of anthranilic acid.

Agrochemical Precursors and Environmentally Relevant Transformations

Anthranilic acid serves as a crucial precursor in the synthesis of a significant class of modern insecticides known as anthranilic diamides. nih.govmdpi.com These compounds, including commercially important examples like chlorantraniliprole (B1668704) and cyantraniliprole, are highly effective against a range of insect pests. nih.gov Their mode of action involves targeting the insect's ryanodine (B192298) receptors, which are critical for muscle function, leading to paralysis and death of the pest. nih.govmdpi.com The high selectivity of these insecticides for insect ryanodine receptors over mammalian ones contributes to their favorable safety profile for non-target organisms. nih.gov

The synthesis of these complex agrochemicals often involves multi-step processes where the anthranilic acid core is modified with various functional groups to optimize insecticidal activity, spectrum, and plant mobility. mdpi.com For example, novel anthranilic diamide (B1670390) derivatives containing an indane moiety have been synthesized and shown to possess potent insecticidal activities. mdpi.com

The environmental fate and transformation of these agrochemicals are of significant interest. While designed to be effective at low concentrations, their persistence and potential for transformation in the environment are important considerations. The core structure derived from anthranilic acid will undergo degradation through various biotic and abiotic pathways in soil and water. The specific transformation products will depend on the substituents present on the parent molecule and the environmental conditions. Research in this area aims to design next-generation pesticides that are not only effective but also have a reduced environmental footprint.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Strategies for Anthranilic Acid Dihydrochloride (B599025)

The pursuit of environmentally benign chemical processes is a critical goal in modern chemistry. For anthranilic acid dihydrochloride, future research will likely focus on developing "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources. One promising avenue is the exploration of biocatalysis, employing enzymes or whole-cell systems to catalyze the synthesis of the anthranilic acid scaffold, which can then be converted to the dihydrochloride salt. This approach offers high selectivity and mild reaction conditions. Another area of interest is the use of alternative energy sources, such as microwave irradiation or sonochemistry, to accelerate reaction times and improve yields in the synthesis of anthranilic acid derivatives. ijddr.in Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, also presents a viable green alternative to traditional solution-phase chemistry.

Key research objectives in this area would include:

Solvent-free or aqueous-based syntheses: Shifting away from volatile organic solvents to reduce environmental impact.

Catalyst development: Designing reusable and highly efficient catalysts, potentially based on earth-abundant metals.

Atom economy: Maximizing the incorporation of starting materials into the final product to minimize waste.

A comparative table of potential green synthesis methodologies is presented below.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope, downstream processing. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scale-up limitations, potential for localized overheating. |

| Mechanochemistry | Reduced solvent usage, novel reactivity, access to new polymorphs. | Understanding reaction mechanisms, scalability of ball-milling processes. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Initial equipment cost, potential for clogging with solid products. |

Advanced Spectroscopic Probes for Investigating Solid-State Phenomena

The solid-state properties of this compound, including its crystal packing, polymorphism, and phase transitions, are crucial for its stability and potential applications. Future research will benefit from the application of advanced spectroscopic techniques to probe these phenomena with greater detail. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, for instance, can provide valuable insights into the local chemical environments and intermolecular interactions within the crystal lattice. Terahertz (THz) spectroscopy is another powerful tool for studying low-frequency vibrational modes that are sensitive to crystal packing and hydrogen bonding.

Furthermore, the use of in-situ spectroscopic methods, such as variable-temperature X-ray diffraction and Raman spectroscopy, will allow for the real-time monitoring of structural changes in response to external stimuli like temperature and pressure. These studies will be instrumental in constructing a comprehensive understanding of the solid-state behavior of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

ML algorithms can be trained on existing datasets of chemical structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. researchgate.net This predictive power can significantly reduce the time and cost associated with experimental screening. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel anthranilic acid derivatives. nih.gov

Potential applications of AI and ML in this context include:

Predicting solubility and stability: Guiding the selection of optimal formulations.

Virtual screening: Identifying promising candidates for specific applications from large chemical libraries. nih.gov

De novo design: Creating entirely new molecules with optimized properties. nih.gov

The following table outlines some machine learning models and their potential applications in the study of anthranilic acid derivatives.

| Machine Learning Model | Potential Application | Expected Outcome |

| Random Forest | Prediction of solubility in various solvents. | Faster identification of suitable solvent systems for synthesis and formulation. |

| Support Vector Machines | Classification of compounds based on potential biological activity. | Prioritization of synthetic targets for experimental validation. |

| Neural Networks | Prediction of spectroscopic properties (e.g., NMR, IR spectra). | Aiding in the structural elucidation of new compounds. |

| Generative Adversarial Networks (GANs) | Design of novel anthranilic acid derivatives with desired properties. | Expansion of the chemical space around the anthranilic acid scaffold. |

Exploration of New Applications in Emerging Technologies (non-clinical focus)

While anthranilic acid and its derivatives have been extensively studied for their biological activities, there is a growing interest in their application in materials science and emerging technologies. mdpi.com The unique electronic and photophysical properties of the anthranilic acid scaffold make it a promising candidate for use in organic electronics. Future research could explore the potential of this compound and its polymers in the development of:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or charge-transport layers.

Sensors: The amino and carboxylic acid groups can act as binding sites for the detection of various analytes. mdpi.com Polyanthranilic acid has shown potential in the development of biosensors. researchgate.net

Corrosion Inhibitors: The ability of anthranilic acid to chelate metals could be exploited in the formulation of anti-corrosion coatings. mdpi.com

The development of composites and nanomaterials incorporating anthranilic acid derivatives is another promising area. researchgate.net For example, hyper-cross-linked polymers based on anthranilic acid have been investigated for CO2 capture and heavy metal adsorption. researchgate.net

Fundamental Studies on Reactivity and Selectivity of Protonated Anthranilic Species

A deeper understanding of the fundamental reactivity and selectivity of protonated anthranilic acid species is essential for optimizing existing synthetic routes and discovering new chemical transformations. The dihydrochloride salt provides a stable source of the dicationic form of anthranilic acid, which may exhibit unique reactivity compared to the neutral or mono-protonated forms.

Future research in this area could involve:

Mechanistic studies: Utilizing computational chemistry and kinetic experiments to elucidate the mechanisms of reactions involving protonated anthranilic acid.

Exploring novel reactions: Investigating the use of this compound as a catalyst or reactant in new types of organic transformations.